molecular formula C20H18F4N2O5S B11458102 2-{[4-(1,1,2,2-Tetrafluoroethoxy)benzyl]sulfanyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

2-{[4-(1,1,2,2-Tetrafluoroethoxy)benzyl]sulfanyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11458102
M. Wt: 474.4 g/mol
InChI Key: GWBPJKBGOPROTQ-UHFFFAOYSA-N
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Description

2-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE involves multiple steps, starting from readily available precursors. One common approach includes the reaction of 4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde with appropriate thiol and hydrazine derivatives under controlled conditions to form the oxadiazole ring . The reaction conditions typically involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to enhance yield and purity while minimizing costs and environmental impact. Continuous flow reactors and greener solvents are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions often involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H18F4N2O5S

Molecular Weight

474.4 g/mol

IUPAC Name

2-[[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H18F4N2O5S/c1-27-14-8-12(9-15(28-2)16(14)29-3)17-25-26-19(30-17)32-10-11-4-6-13(7-5-11)31-20(23,24)18(21)22/h4-9,18H,10H2,1-3H3

InChI Key

GWBPJKBGOPROTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC3=CC=C(C=C3)OC(C(F)F)(F)F

Origin of Product

United States

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